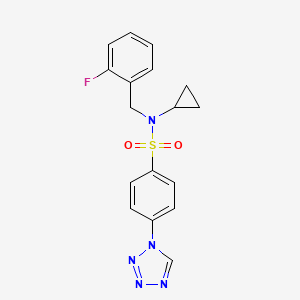
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
Vue d'ensemble
Description
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, commonly known as CFTR modulator, is a promising drug candidate for the treatment of cystic fibrosis (CF). This compound is a small molecule that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride and bicarbonate transport across cell membranes.
Mécanisme D'action
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators work by targeting the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, which is defective in N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can either increase the activity of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein or correct the folding and trafficking of the protein to the cell membrane. By improving the function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can restore chloride and bicarbonate transport across cell membranes, which is essential for maintaining normal fluid and electrolyte balance in the body.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can also improve gastrointestinal symptoms, such as constipation and malabsorption. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have minimal effects on other organs and systems in the body, which makes them a promising drug candidate for the treatment of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have several advantages for lab experiments, including their small size, high potency, and specificity for the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can be easily synthesized and purified, which makes them a valuable tool for studying the structure and function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. However, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators also have some limitations, such as their potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators before using them in clinical trials.
Orientations Futures
For N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators include the development of new compounds with improved pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies with other drugs.
Applications De Recherche Scientifique
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been extensively studied for their potential use in the treatment of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide. This compound is a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators are also being studied for their potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-17-4-2-1-3-13(17)11-23(15-5-6-15)26(24,25)16-9-7-14(8-10-16)22-12-19-20-21-22/h1-4,7-10,12,15H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLSJYHGRFJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




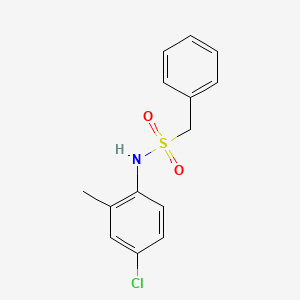
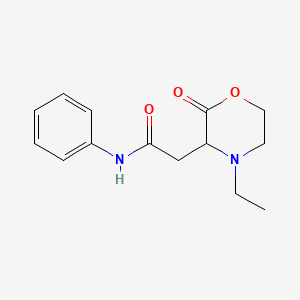
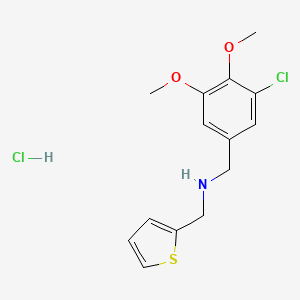
![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)

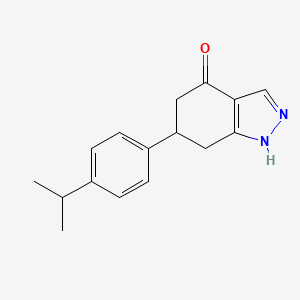

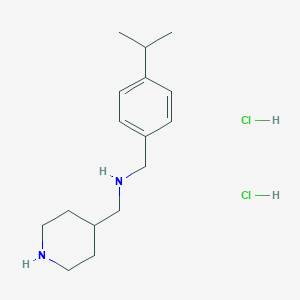
![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)